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Introduction

Northern blotting is a cornerstone technique in molecular biology for the detection and size
characterization of specific RNA molecules within a complex sample.[1] While historically reliant
on hazardous radioactive probes, non-radioactive methods have become the standard due to
improved safety, probe stability, and comparable sensitivity.[2] Among these, the use of biotin-
labeled probes offers a robust and sensitive alternative.[3][4] This protocol details the use of
Biotin-16-UTP for the generation of biotinylated RNA probes via in vitro transcription and their
subsequent application in a chemiluminescent Northern blot analysis.[5]

Biotin-16-UTP is an analog of uridine triphosphate with a biotin molecule attached via a 16-
atom linker arm. This linker facilitates the efficient incorporation of the modified nucleotide into
an RNA transcript by RNA polymerases (such as T7, SP6, or T3) during in vitro transcription.
The resulting biotinylated RNA probe can then be hybridized to a target RNA immobilized on a
membrane. Detection is achieved through the high-affinity interaction between biotin and
streptavidin, which is typically conjugated to an enzyme like horseradish peroxidase (HRP) or
alkaline phosphatase (AP). The addition of a chemiluminescent substrate allows for the
generation of a light signal that can be captured on X-ray film or with a digital imaging system.
This method, often referred to as Chemi-Northern, is highly sensitive, capable of detecting
attomole to femtogram amounts of RNA, and provides a high signal-to-noise ratio.

Principle of the Method

The Biotin-16-UTP-based Northern blot protocol involves a series of sequential steps:
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 Biotinylated Probe Synthesis: An antisense RNA probe is synthesized in vitro using a DNA
template containing a T7, SP6, or T3 promoter. During this transcription reaction, Biotin-16-
UTP is incorporated into the growing RNA chain.

 RNA Sample Preparation and Electrophoresis: Total RNA or mRNA is extracted from the
biological sample and separated by size using denaturing agarose gel electrophoresis.

» Blotting: The size-separated RNA is transferred from the gel to a positively charged nylon
membrane.

o Hybridization: The membrane is incubated with the biotinylated RNA probe, which anneals to
its complementary target RNA sequence.

» Detection: The hybridized probe is detected by incubating the membrane with a streptavidin-
HRP conjugate, followed by a chemiluminescent substrate. The resulting light emission is
captured to visualize the target RNA.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the Biotin-16-
UTP Northern blot protocol.

Table 1: In Vitro Transcription Reaction for Biotinylated Probe Synthesis
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Recommended
Component . . Purpose
Concentration/Ratio
Template for RNA probe
DNA Template 0.5-1.0ug ]
synthesis.
Ribonucleotides for RNA
ATP, GTP, CTP 1 mM each )
synthesis.
UTP 0.65 mM Unlabeled ribonucleotide.
o Biotin-labeled ribonucleotide
Biotin-16-UTP 0.35 mM

for probe labeling.

Biotin-16-UTP:UTP Ratio

1:2 to 1:3 (35% substitution)

Optimal balance between
labeling efficiency and reaction

yield.

T7/SP6/T3 RNA Polymerase

Varies by manufacturer

Enzyme for catalyzing RNA

synthesis.

Incubation Time

30 min to 4 hours

Duration of the in vitro

transcription reaction.

Incubation Temperature

37°C

Optimal temperature for RNA

polymerase activity.

Expected Yield

~10 pg of labeled RNA per 1
pg of template DNA

Varies depending on template

length and purity.

Table 2: Detection Sensitivity and Reagent Concentrations
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Parameter

Value/Concentration

Notes

Probe Concentration for

Hybridization

50 - 500 ng/mL

Optimal concentration may
need to be determined

empirically.

Sensitivity

Attomole to femtogram levels
of RNA

Can detect as little as 100

femtograms of nucleic acid.

Streptavidin-HRP Conjugate

Dilution

1:10,000 to 1:30,000

Dilution factor for the enzyme

conjugate.

Total RNA Loading per Lane

1-20ug

Amount of total RNA to be

loaded on the gel.

Film Exposure Time

30 seconds to 10 minutes

Varies based on signal

intensity.

Experimental Protocols
Protocol 1: Biotin-16-UTP RNA Probe Synthesis by In

Vitro Transcription

This protocol describes the synthesis of a biotinylated RNA probe using an in vitro transcription

kit.

Materials:

Nuclease-free water

Procedure:

HighYield T7 Biotin16 RNA Labeling Kit (or equivalent)

Nuclease-free microcentrifuge tubes

Linearized plasmid DNA or PCR product with a T7, SP6, or T3 promoter (0.5 - 1 pg)

» Thaw all kit components. Keep the RNA Polymerase Mix on ice.
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 In a nuclease-free microcentrifuge tube, assemble the following reaction at room
temperature in the specified order:

o Nuclease-free water (to a final volume of 20 pL)

o

2 puL 10x Reaction Buffer

[¢]

2 uL DTT (100 mM)

[¢]

2 L ATP (10 mM)

[e]

2 L GTP (10 mM)

o

2 uL CTP (10 mM)

[¢]

1.3 uL UTP (10 mM)

[¢]

0.7 pL Biotin-16-UTP (10 mM)

[e]

X UL DNA template (0.5 - 1 ug)
o 2 UL T7 RNA Labeling Polymerase Mix
» Mix gently by pipetting and centrifuge briefly.

 Incubate the reaction for 30 minutes to 2 hours at 37°C. For shorter transcripts (<300 nt), the
incubation time can be extended up to 4-16 hours.

o (Optional) To remove the DNA template, add DNase | and incubate for 15 minutes at 37°C.

 Purify the biotinylated RNA probe using a spin column-based purification kit or by ethanol
precipitation.

e Quantify the probe concentration using a spectrophotometer. Biotin does not absorb in the
UV spectrum.

o Store the labeled probe in aliquots at -20°C or -80°C. Biotinylated probes are stable for long-
term storage.
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Protocol 2: Northern Blot Analysis

Materials:

» Total RNA or mRNA samples

e Denaturing agarose gel (1.5% agarose in 1x TBE with formaldehyde)
e RNA Loading Buffer

» Positively charged nylon membrane

» Hybridization buffer (e.g., ULTRAhyb™-Oligo)
o Wash buffers (low and high stringency)

» Blocking buffer

o Streptavidin-HRP conjugate

e Chemiluminescent substrate

o X-ray film or digital imaging system
Procedure:

A. RNA Electrophoresis and Transfer

Prepare a 1.5% denaturing agarose gel in 1X TBE buffer.

o Denature RNA samples by heating at 65°C for 5 minutes in RNA loading buffer, then
immediately place on ice.

o Load the samples onto the gel and run at 100V until the dye front nears the bottom.

o Transfer the RNA from the gel to a positively charged nylon membrane overnight using
capillary transfer with 20x SSC.

e UV cross-link the RNA to the membrane (120 mJ/cm?).
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B. Hybridization

Pre-hybridize the membrane in hybridization buffer for at least 1 hour at 42°C in a

hybridization oven.

Denature the biotinylated RNA probe by heating at 98°C for 5 minutes, followed by

immediate chilling on ice.

Add the denatured probe to fresh, pre-warmed hybridization buffer (at a final concentration of
50-500 ng/mL) and add it to the membrane.

Hybridize overnight (6-24 hours) at 42°C with gentle agitation.
C. Washing
» Remove the hybridization solution (can be saved and reused).

e Wash the membrane twice with a low stringency wash buffer (e.g., 2x SSC, 0.1% SDS) for
15 minutes each at 42°C.

o Wash the membrane twice with a high stringency wash buffer (e.g., 0.1x SSC, 0.1% SDS)
for 15 minutes each at 42°C or 50°C.

D. Chemiluminescent Detection

Wash the membrane in a blocking buffer for 30 minutes at room temperature.

 Incubate the membrane for 30 minutes in the blocking buffer containing streptavidin-HRP
conjugate (diluted 1:10,000 to 1:30,000).

o Wash the membrane three times for 15 minutes each in a wash buffer (e.g., 1x PBST).
o Equilibrate the membrane in a substrate equilibration buffer for 5 minutes.

¢ Incubate the membrane with the chemiluminescent working solution for 5 minutes in the
dark.
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* Remove excess substrate and expose the membrane to X-ray film or a digital imaging
system for 30 seconds to 10 minutes.

Diagrams
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Caption: Experimental workflow for Northern blot analysis using Biotin-16-UTP.
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Caption: Principle of chemiluminescent detection in Biotin-16-UTP Northern blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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